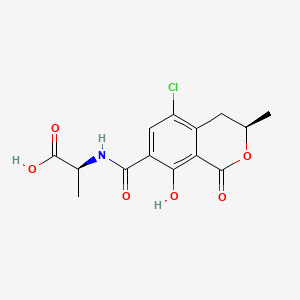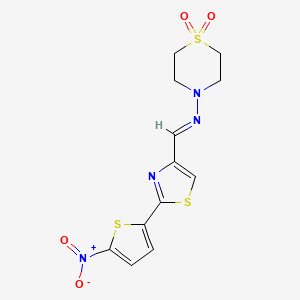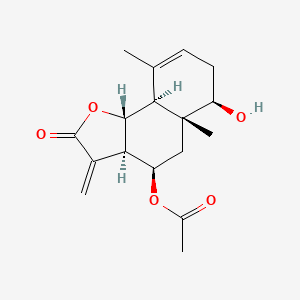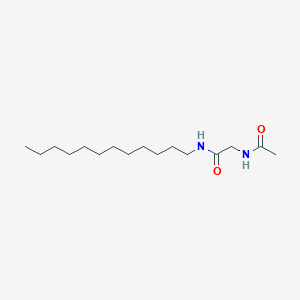
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a phenylalanine derivative resulting from the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid . This compound is known for its nephrotoxic, carcinogenic, and teratogenic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- involves the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid . The reaction typically requires a suitable condensing agent and may be carried out under mild to moderate conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound involves the cultivation of Aspergillus ochraceus, Aspergillus carbonarius, and Penicillium verrucosum, which naturally produce Ochratoxin A . The compound is then extracted and purified using various chromatographic techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include various oxidative and reductive derivatives, as well as substituted analogs of the original compound .
科学研究应用
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- has several scientific research applications:
Chemistry: Used as a model compound for studying mycotoxin chemistry and interactions.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Industry: Used in food safety research to understand contamination and develop mitigation strategies.
作用机制
The mechanism of action of Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- involves the inhibition of protein synthesis and interference with cellular calcium channels . The compound acts through mechanisms such as the inhibition of protein synthesis, mediated by organic anion transporters (OATs), and the activation of c-Jun N-terminal kinase in human kidney epithelial cells . It also blocks the metaphase/anaphase transition in cell division .
相似化合物的比较
Similar Compounds
Ochratoxin B: A related mycotoxin with similar nephrotoxic properties but differing in its chemical structure by the absence of a chlorine atom.
Ochratoxin C: Another related compound with additional esterification at the carboxylic acid group.
Citrinin: A mycotoxin produced by Penicillium and Aspergillus species, known for its nephrotoxic effects.
Uniqueness
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- is unique due to its specific combination of nephrotoxic, carcinogenic, and teratogenic properties, as well as its distinct chemical structure that includes a chlorine atom and a phenylalanine moiety .
属性
CAS 编号 |
54952-08-8 |
|---|---|
分子式 |
C14H14ClNO6 |
分子量 |
327.71 g/mol |
IUPAC 名称 |
(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C14H14ClNO6/c1-5-3-7-9(15)4-8(11(17)10(7)14(21)22-5)12(18)16-6(2)13(19)20/h4-6,17H,3H2,1-2H3,(H,16,18)(H,19,20)/t5-,6+/m1/s1 |
InChI 键 |
VMUOMVSMKWUHCB-RITPCOANSA-N |
手性 SMILES |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](C)C(=O)O)Cl |
规范 SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(C)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)

![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)


![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
